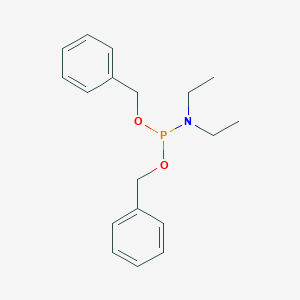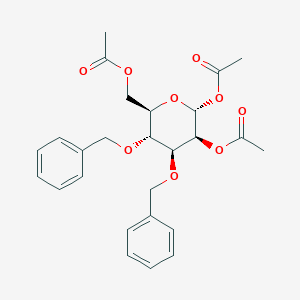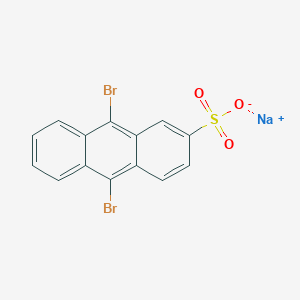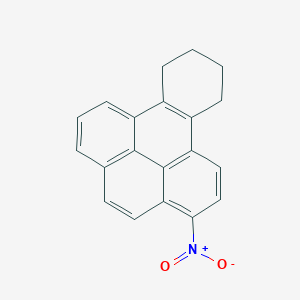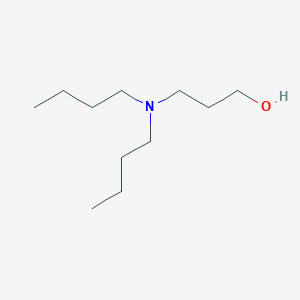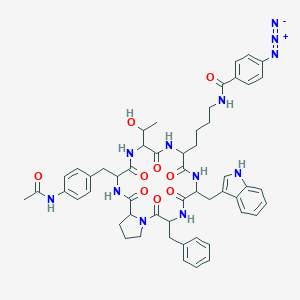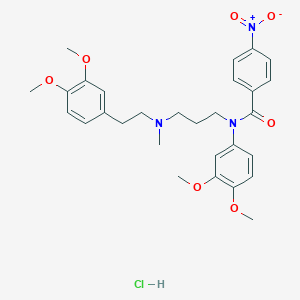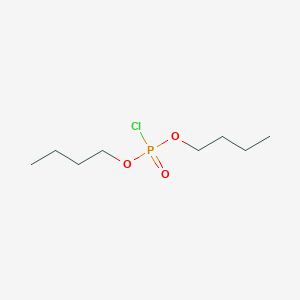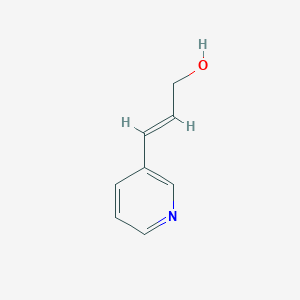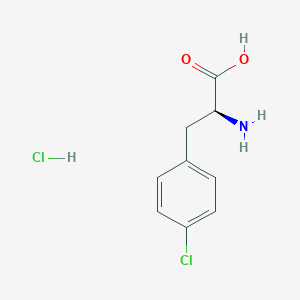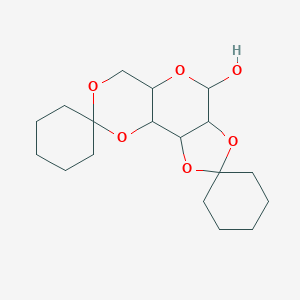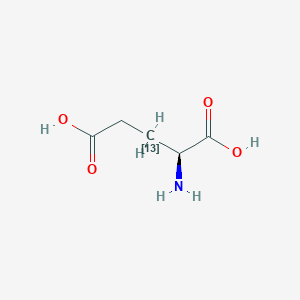![molecular formula C25H23NO6 B043725 (2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid CAS No. 120382-00-5](/img/structure/B43725.png)
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylacetyl-L-dopa: is a synthetic derivative of L-dopa, a well-known precursor to the neurotransmitter dopamine. This compound is characterized by the presence of two phenyl groups attached to the acetyl moiety of L-dopa, which significantly alters its chemical and biological properties. L-dopa itself is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and replenish dopamine levels in the brain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylacetyl-L-dopa typically involves the acetylation of L-dopa with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 3,4-Diphenylacetyl-L-dopa follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
化学反应分析
Types of Reactions: 3,4-Diphenylacetyl-L-dopa undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: 3,4-Diphenylacetyl-L-dopa is used as a precursor in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of phenyl group substitution on the activity of L-dopa derivatives. It serves as a model compound to investigate the interactions between neurotransmitters and their receptors .
Medicine: Its ability to cross the blood-brain barrier and interact with dopamine receptors makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action of 3,4-Diphenylacetyl-L-dopa involves its conversion to dopamine in the brain. Once administered, the compound crosses the blood-brain barrier and is decarboxylated to form dopamine. This supplemental dopamine then binds to and activates dopamine receptors, thereby alleviating symptoms of dopamine deficiency . The phenyl groups in the compound may also influence its binding affinity and selectivity for different dopamine receptor subtypes .
相似化合物的比较
L-dopa: The parent compound, widely used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: Another derivative of L-dopa with similar biological activity.
α-Methyldopa: A structural analog used as an antihypertensive agent.
Uniqueness: 3,4-Diphenylacetyl-L-dopa is unique due to the presence of two phenyl groups, which significantly alter its chemical and biological properties compared to other L-dopa derivatives. These modifications can enhance its stability, bioavailability, and receptor binding affinity, making it a valuable compound for further research and development .
属性
CAS 编号 |
120382-00-5 |
|---|---|
分子式 |
C25H23NO6 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO6/c26-20(25(29)30)13-19-11-12-21(31-23(27)15-17-7-3-1-4-8-17)22(14-19)32-24(28)16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,26H2,(H,29,30)/t20-/m0/s1 |
InChI 键 |
VTESKZKKFZZIOB-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
同义词 |
3,4-diphenylacetyl-L-DOPA L-3,4-(dioxyphenylacetyl)phenylalanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


